Silane, decyldimethyl-

Description

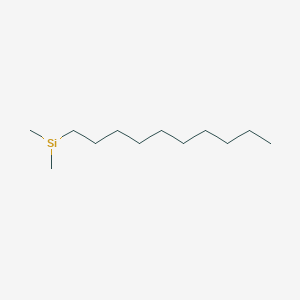

Silane, decyldimethyl- (hypothetical molecular formula: C₁₂H₂₈Si, molecular weight ≈ 200.4 g/mol) is an organosilicon compound characterized by a decyl (C₁₀H₂₁) chain and two methyl (CH₃) groups attached to a silicon atom. Organosilanes with alkyl substituents are widely used to enhance interfacial adhesion in composites or to modify inorganic surfaces for improved compatibility with organic matrices .

Properties

IUPAC Name |

decyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Si/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDOMAHZZWTMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56318-71-9 | |

| Record name | Decyldimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56318-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

To contextualize Silane, decyldimethyl-, we compare it with four analogous silanes from the evidence, focusing on molecular structure, substituent effects, and applications.

Structural and Functional Differences

Alkyl Chain Length

- Decyldimethylsilane (C₁₀ chain) vs. Dodecyldimethylphenylsilane (C₁₂ chain):

The longer dodecyl chain enhances hydrophobicity and molecular weight, making it more effective in applications requiring water resistance, such as water oxidation catalysis . The phenyl group in the latter compound introduces aromaticity, enabling π-π interactions in fluorescence chemosensors for metal ion detection .

Reactivity and Functional Groups

- Dichloromethylsilane (Cl substituents): The chlorine atoms increase reactivity toward hydrolysis, making it a precursor for synthesizing siloxanes or modifying surfaces via silanol intermediates. In contrast, decyldimethylsilane’s alkyl groups reduce reactivity, favoring stable hydrophobic layers .

- Dimethylphenyl(phenylethynyl)silane :

The phenylethynyl group introduces unsaturation, enabling crosslinking in polymers or participation in click chemistry. This contrasts with decyldimethylsilane’s saturated alkyl chain, which prioritizes steric bulk and hydrophobicity over chemical reactivity .

Electron-Withdrawing Substituents

- [Difluoro(phenylsulfonyl)methyl]trimethyl-silane :

The sulfonyl and fluorine groups create strong electron-withdrawing effects, making this compound suitable for electrophilic substitutions or stabilizing negative charges in intermediates. Decyldimethylsilane lacks such groups, limiting its utility in these contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.